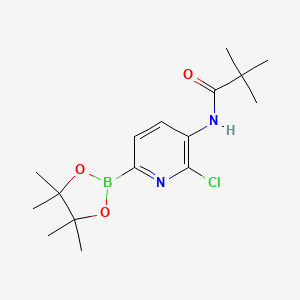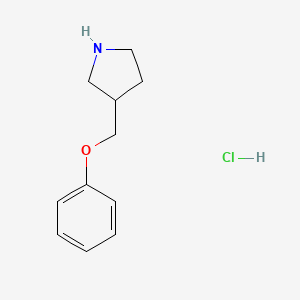
3-(Phenoxymethyl)pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
3-(Phenoxymethyl)pyrrolidine hydrochloride is an organic compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by a pyrrolidine ring substituted with a phenoxymethyl group, and it is typically available as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
3-(Phenoxymethyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, exhibiting antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad range of activities exhibited by pyrrolidine alkaloids, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known activities of pyrrolidine alkaloids, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
3-(Phenoxymethyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and influencing various biochemical pathways . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their function. The interactions between 3-(Phenoxymethyl)pyrrolidine hydrochloride and these biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(Phenoxymethyl)pyrrolidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, 3-(Phenoxymethyl)pyrrolidine hydrochloride can alter gene expression patterns, thereby impacting the production of proteins and other essential biomolecules . These effects are critical for understanding how this compound influences cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-(Phenoxymethyl)pyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation, affecting its activity. Additionally, 3-(Phenoxymethyl)pyrrolidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Phenoxymethyl)pyrrolidine hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In in vitro and in vivo studies, the long-term exposure to 3-(Phenoxymethyl)pyrrolidine hydrochloride can result in alterations in cellular function, including changes in gene expression and metabolic activity . Understanding these temporal effects is crucial for optimizing its use in research.
Dosage Effects in Animal Models
The effects of 3-(Phenoxymethyl)pyrrolidine hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the threshold effects and optimal dosages is essential for ensuring the safe and effective use of this compound in research.
Metabolic Pathways
3-(Phenoxymethyl)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites . Understanding these metabolic pathways is vital for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Phenoxymethyl)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of 3-(Phenoxymethyl)pyrrolidine hydrochloride can influence its activity and effectiveness in biochemical reactions . Understanding these transport mechanisms is crucial for optimizing its use in research.
Subcellular Localization
The subcellular localization of 3-(Phenoxymethyl)pyrrolidine hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the nucleus can influence gene expression, while localization to the mitochondria can impact cellular metabolism . Understanding the subcellular localization of 3-(Phenoxymethyl)pyrrolidine hydrochloride is essential for elucidating its role in cellular processes.
Vorbereitungsmethoden
The synthesis of 3-(Phenoxymethyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with phenoxymethyl chloride under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(Phenoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-(Phenoxymethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(Phenoxymethyl)pyrrolidine: The non-hydrochloride form, which lacks the chloride ion.
Phenoxymethylpyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring or phenoxymethyl group.
Pyrrolidine derivatives: Compounds with various functional groups attached to the pyrrolidine ring.
The uniqueness of 3-(Phenoxymethyl)pyrrolidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10;/h1-5,10,12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBGGKKHILQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673801 | |
| Record name | 3-(Phenoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-28-8 | |
| Record name | Pyrrolidine, 3-(phenoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




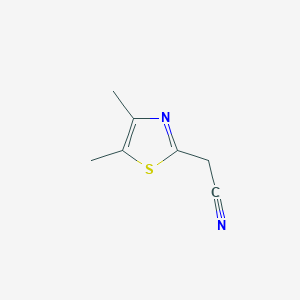
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
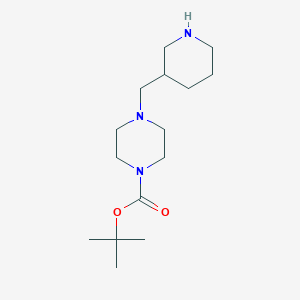
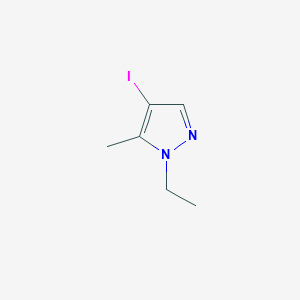
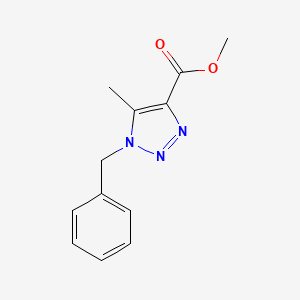
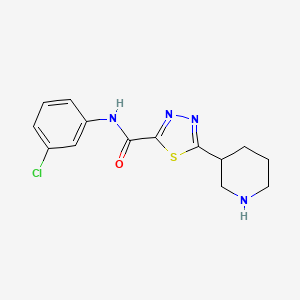
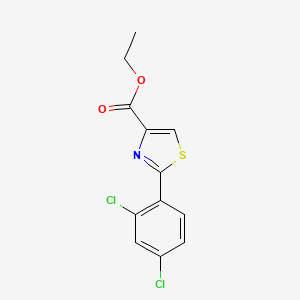
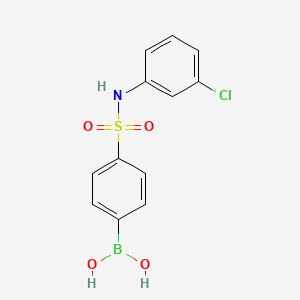
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
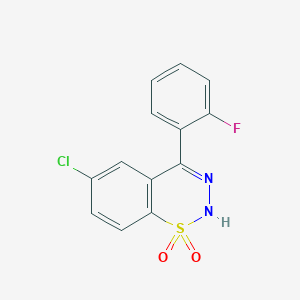
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
